REACTION_CXSMILES
|
S(=O)(=O)(O)O.S([O-])([O-])=[O:7].[Na+].[Na+].[OH-:12].[Na+].S(=O)=[O:15].[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:17]1([CH3:23])[C:22]([OH:12])=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH:18]1[C:19]([OH:15])=[CH:20][CH:21]=[CH:22][C:17]=1[CH3:23].[CH:19]1[C:20]([OH:7])=[CH:21][CH:22]=[C:17]([CH3:23])[CH:18]=1 |f:1.2.3,4.5|
|
Name
|
cresols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |